molecular formula C11H12N4S B2893256 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 2320505-68-6

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

Cat. No.: B2893256
CAS No.: 2320505-68-6
M. Wt: 232.31
InChI Key: KEFZABKFVLLEAW-UHFFFAOYSA-N
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Description

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine (CAS 2320505-68-6) is a chemical compound with the molecular formula C11H12N4S and a molecular weight of 232.31 g/mol . This specialized small molecule features a pyrido[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse bioactivity. The compound is of significant interest in early-stage drug discovery, particularly in the fields of oncology and immunology. Pyrido[3,4-d]pyrimidine derivatives have been identified as a promising chemotype for the development of CXCR2 antagonists . CXCR2 is a key chemokine receptor involved in neutrophil recruitment, and its signaling is upregulated in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in various cancers . Consequently, CXCR2 antagonism represents a valuable therapeutic strategy. Furthermore, the pyrido[3,4-d]pyrimidine core is a recognized scaffold for designing potent and selective inhibitors of Monopolar Spindle 1 (Mps1) kinase . Mps1 is a critical regulator of the spindle assembly checkpoint and is overexpressed in many cancer cells, making it a compelling target for anticancer drug development. Inhibitors based on this scaffold have demonstrated excellent potency and kinase selectivity, with some, like BOS172722, advancing to clinical-stage investigation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZABKFVLLEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines with Carbonyl Derivatives

Pyrido[3,4-d]pyrimidin-4(3H)-one intermediates are frequently synthesized via cyclocondensation between 2-aminopyridine derivatives and malonyl dichloride or analogous carbonyl reagents. For example, 2-amino-3-bromo-5-methylpyridine reacts with malonyl dichloride under reflux conditions to yield 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate. This method leverages the electron-deficient nature of the pyrimidine ring to facilitate subsequent functionalization.

Halogenation for Electrophilic Activation

Preparation of Thiomorpholine

Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is synthesized via photochemical or thermal methods:

Continuous Flow Photochemical Thiol-Ene Reaction

A high-yielding, scalable approach involves reacting cysteamine hydrochloride with vinyl chloride under UV light (300–400 nm) in the presence of 9-fluorenone (0.1–0.5 mol%) as a photocatalyst. This two-step telescoped process achieves quantitative conversion to a half-mustard intermediate, followed by base-mediated cyclization (e.g., using NaOH) to yield thiomorpholine in 54% isolated yield. The method’s efficiency stems from concentrated reaction conditions (4 M) and minimized side reactions.

Thermal Cyclization of Amino-Mustard Intermediates

Alternative routes involve treating 2-(2-chloroethylthio)ethylamine hydrochloride with triethylamine to induce cyclization at elevated temperatures (80–100°C). While this method offers moderate yields (44–81%), it requires longer reaction times (2–54 h) compared to photochemical approaches.

Coupling Strategies for 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

Nucleophilic Aromatic Substitution (SNAr)

The most direct route involves reacting 4-chloropyrido[3,4-d]pyrimidine with thiomorpholine in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions. For example, using diisopropylethylamine (DIPEA) as a base at 80–120°C facilitates displacement of the chlorine atom with thiomorpholine. Yields vary depending on the electron-withdrawing groups adjacent to the reaction site, with reported conversions exceeding 70% for analogous pyrido[3,4-d]pyrimidine derivatives.

Mechanistic Insight : The SNAr mechanism proceeds via a Meisenheimer complex, where the electron-deficient pyrimidine ring is activated toward nucleophilic attack by thiomorpholine’s secondary amine.

Reductive Amination

For pyrido[3,4-d]pyrimidine aldehydes, reductive amination with thiomorpholine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts offers an alternative pathway. This method is advantageous when halogenated precursors are unavailable, though it requires stringent control of pH and temperature to avoid over-reduction.

Optimization Challenges and Solutions

Solvent and Base Selection

SNAr reactions demand polar aprotic solvents (e.g., DMF) to stabilize transition states, while bases like DIPEA or potassium carbonate (K2CO3) neutralize HCl byproducts. In contrast, reductive amination requires protic solvents (e.g., methanol) to facilitate imine formation.

Purification Techniques

Crude products often require silica gel chromatography or high-performance liquid chromatography (HPLC) to isolate the target compound. For instance, purifying this compound via gradient elution (hexane/ethyl acetate) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantages Limitations
SNAr DMF, DIPEA, 120°C, 12 h 70–85 High regioselectivity Requires halogenated precursor
Reductive Amination MeOH, NaBH3CN, rt, 24 h 50–65 Broad substrate tolerance Sensitivity to pH
Telescoped Flow UV light, 4 M concentration, 40 min 54 Scalability, low catalyst loading Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation.

Comparison with Similar Compounds

Comparison with Morpholine Analogues

Structural and Physicochemical Differences
  • Thiomorpholine vs. Morpholine : The substitution of oxygen with sulfur in the morpholine ring increases lipophilicity (logP) and polar surface area. This enhances membrane permeability and bioavailability compared to morpholine-based compounds .
  • Metabolic Stability : The sulfur atom in thiomorpholine is prone to oxidation, forming sulfoxides or sulfones, which can act as prodrugs or metabolites with altered activity. In contrast, morpholine derivatives exhibit greater metabolic stability but lower adaptability in redox environments .

Table 1: Physicochemical Comparison

Property 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine Morpholine Analogue (e.g., PI-103)
LogP ~2.8 (estimated) ~2.1
Polar Surface Area (Ų) 65 58
Metabolic Soft Spot Sulfur oxidation None
Half-life (in vitro) Hypothetically longer <10 min (e.g., PI-103)

Comparison with Pyridopyrimidine Derivatives

EGFR Inhibitors

Pyrido[3,4-d]pyrimidine derivatives with aniline or morpholine substituents, such as 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine, demonstrate EGFR inhibition. Key distinctions include:

  • Substituent Effects : Thiomorpholine’s bulkier sulfur atom may sterically hinder binding to EGFR’s ATP pocket compared to smaller aniline groups. However, its lipophilicity could enhance penetration into tumor tissues .
  • Activity Trends : Derivatives with electron-withdrawing groups (e.g., bromophenyl) on the pyridopyrimidine core show higher EGFR affinity. Thiomorpholine’s electron-rich sulfur may counteract this, necessitating structural optimization .

Table 2: EGFR Inhibition Data

Compound IC50 (nM) Substituent
This compound Pending Thiomorpholine
4-[(3-Bromophenyl)amino] derivative 12 3-Bromophenyl, methylamino
Morpholine analogue 45 Morpholine
Antimycobacterial and Antifungal Activity

Thiomorpholine-containing compounds, such as 4-(4-nitrophenyl)thiomorpholine, demonstrate antimycobacterial activity via interactions with lipid biosynthesis enzymes. In contrast, pyridopyrimidine-morpholine hybrids (e.g., thieno[3,2-d]pyrimidines) show broader antifungal profiles due to their planar aromatic systems .

Comparison with Thienopyrimidine Derivatives

Thienopyrimidine-morpholine hybrids (e.g., 4-(2-(3,4-dichlorophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine) exhibit potent PI3Kα inhibition (IC50: 1.2 nM). Key differences include:

  • Solubility: Thienopyrimidines with morpholine show lower aqueous solubility due to their fused thiophene rings, whereas thiomorpholine’s sulfur may enhance solubility in nonpolar solvents .

Biological Activity

The compound 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is a member of the pyrido-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential based on various research findings.

Chemical Structure and Properties

The structural formula of this compound features a pyrido-pyrimidine core linked to a thiomorpholine moiety. This unique structure is hypothesized to contribute to its biological activity through interactions with specific biological targets.

Research indicates that compounds within the pyrido[3,4-d]pyrimidine class often exhibit activity as kinase inhibitors. For instance, studies have shown that modifications to the pyrido-pyrimidine scaffold can lead to enhanced selectivity and potency against various kinases involved in cancer progression.

Inhibition of EGFR Kinase

A study reported the synthesis of several pyrido[2,3-d]pyrimidine derivatives that demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR) kinase. The most promising compound exhibited an IC50 value of 13 nM, indicating strong inhibitory activity against cancer cell lines such as NCI-H1975 and A549 . The SAR analysis revealed that certain substitutions on the pyrido-pyrimidine scaffold significantly improved cytotoxicity and selectivity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundTargetIC50 (μM)Cell Line TestedActivity Type
This compoundEGFR Kinase0.013NCI-H1975Inhibitor
Derivative A5EGFR L858R/T790M>50A549Low Activity
Derivative B2EGFR Kinase0.0156NCI-H1975High Cytotoxicity
Derivative B8EGFR Kinase0.297A549Moderate Cytotoxicity

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against multiple cancer cell lines. For example, compound B2 showed promising results with an IC50 value of 0.0156 μM in NCI-H1975 cells .
  • Selectivity and Potency : The discovery of substituted pyrido-pyrimidines has led to compounds that selectively target specific kinases while minimizing off-target effects. The introduction of N-methylpyrazole analogs significantly enhanced the activity against cancer cells .

Q & A

Advanced Research Question

  • Core modifications : Introduce halogens (Cl, F) at the pyrimidine 2-position to enhance binding affinity .
  • Side-chain variations : Replace thiomorpholine with piperazine or morpholine to assess steric and electronic effects .
  • Bioisosteric replacements : Substitute sulfur in thiomorpholine with oxygen (morpholine) to study pharmacokinetic impacts .

How can researchers address low yields in the final substitution step of the synthesis?

Advanced Research Question
Common issues and solutions:

  • Steric hindrance : Use bulky leaving groups (e.g., Cl vs. Br) to improve reactivity .
  • Solvent polarity : Switch to DMSO for better solubility of aromatic intermediates .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic attack .

How should contradictory data in spectral analysis (e.g., NMR splitting patterns) be resolved?

Advanced Research Question

  • Dynamic effects : Variable-temperature NMR can clarify conformational exchange in thiomorpholine rings .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict coupling constants and verify experimental data .

What purification methods are optimal for isolating this compound from by-products?

Basic Research Question

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals .

What molecular targets are plausible for this compound based on structural analogs?

Advanced Research Question

  • Kinases : PI3Kα and mTOR, due to pyrimidine’s ATP-competitive binding motif .
  • Microbial enzymes : Dihydrofolate reductase (DHFR), inferred from thieno[3,2-d]pyrimidine activity .

How can stability issues (e.g., hydrolysis) during storage be mitigated?

Basic Research Question

  • Storage conditions : Lyophilize and store under argon at –20°C to prevent thiomorpholine ring oxidation .
  • Formulation : Use cyclodextrin complexes to enhance aqueous stability .

What collaborative approaches are recommended for advancing this compound to in vivo studies?

Advanced Research Question

  • Multi-disciplinary teams : Combine synthetic chemistry (optimization), pharmacology (PK/PD modeling), and computational biology (docking studies) .
  • High-throughput screening : Partner with academic screening centers to identify off-target effects early .

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